molecular formula C10H21NO2 B8484138 Methyl beta-dipropylaminopropionate

Methyl beta-dipropylaminopropionate

Cat. No.: B8484138
M. Wt: 187.28 g/mol
InChI Key: PPJJRLWJYWTKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl beta-dipropylaminopropionate (chemical formula: C₁₀H₂₁NO₂) is an ester derivative featuring a propionate backbone substituted with a dipropylamine group at the beta position. These compounds are often utilized as intermediates in drug synthesis, stabilizers, or active pharmaceutical ingredients (APIs) due to their ester functionality and amine-related reactivity .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

methyl 3-(dipropylamino)propanoate

InChI

InChI=1S/C10H21NO2/c1-4-7-11(8-5-2)9-6-10(12)13-3/h4-9H2,1-3H3

InChI Key

PPJJRLWJYWTKGY-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

a) Benzylisopropyl Propionate (CAS 67785-77-7)
  • Structure: Features a benzyl-isopropyl group attached to a propionate ester. Unlike methyl beta-dipropylaminopropionate, it lacks an amine substituent.
  • Applications : Primarily used in fragrances and flavoring agents due to its aromatic profile .
  • Key Differences: The absence of an amine group limits its utility in pharmaceutical synthesis compared to this compound.
b) Betamethasone Dipropionate (CAS 5593-20-4)
  • Structure: A corticosteroid with two propionate ester groups.
  • Applications: Widely used as an anti-inflammatory and immunosuppressive agent in topical formulations .
  • Key Differences: The presence of a steroid backbone and dual propionate groups distinguishes it from this compound, which lacks steroidal activity.
c) Ethyl 3-Amino-3-Phenylpropanoate (CAS 6335-76-8)
  • Structure: Contains an amino group at the beta position of a propionate ester, analogous to this compound but with a phenyl substituent.
  • Applications : Serves as a precursor in peptide synthesis and pharmaceutical intermediates .

Physicochemical Properties

While direct data on this compound are unavailable, inferences can be drawn from similar compounds:

Property This compound (Inferred) Betamethasone Dipropionate Ethyl 3-Amino-3-Phenylpropanoate
Molecular Weight ~187.3 g/mol 494.59 g/mol 207.27 g/mol
Solubility Likely polar organic solvents Insoluble in water; soluble in DMSO Soluble in ethanol, acetone
Functional Groups Ester, tertiary amine Ester, ketone, hydroxyl, fluoride Ester, primary amine, phenyl

Pharmacokinetic and Formulation Considerations

  • This compound: Likely exhibits moderate bioavailability due to ester hydrolysis in vivo. Its amine group may enhance interaction with biological targets.
  • Betamethasone Dipropionate : Requires precise formulation (e.g., inhalers or creams) to ensure bioavailability, as per FDA guidelines for Q1/Q2 sameness in generic drugs .
  • Ethyl 3-Amino-3-Phenylpropanoate: Rapid esterase-mediated hydrolysis may limit its stability, necessitating prodrug strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.